5-(3-Chlorophenyl)pyrimidin-2-amine
Description
Properties
Molecular Formula |
C10H8ClN3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
5-(3-chlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8ClN3/c11-9-3-1-2-7(4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14) |
InChI Key |
IOTJSRLGIUWITD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(N=C2)N |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of 5 3 Chlorophenyl Pyrimidin 2 Amine Derivatives
Theoretical Structural Investigations
Analysis of Dihedral Angles and Molecular Planarity
Detailed research findings from crystallographic data indicate that a twisted conformation between the phenyl and pyrimidine (B1678525) rings is generally favored over a planar one. This non-planarity arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens at the 4- and 6-positions of the pyrimidine ring.
For instance, in the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, a compound with a similar 5-phenylpyrimidine (B189523) core, the dihedral angle between the phenyl and pyrimidine rings is observed to be 63.07 (7)°. nih.gov This significant deviation from planarity highlights the steric repulsion between the two ring systems. Another example is a thiazolopyrimidine derivative where the phenyl and thiazolopyrimidine rings are subtended by a dihedral angle of 70.8 (1)°. mdpi.com These findings from related structures suggest that derivatives of 5-(3-Chlorophenyl)pyrimidin-2-amine are also likely to adopt a non-planar conformation.
The degree of this twist can be influenced by the nature and position of substituents on both the phenyl and pyrimidine rings. Electron-withdrawing or electron-donating groups can alter the electronic properties and intramolecular interactions, which in turn can affect the rotational barrier around the C-C bond connecting the two rings.
The following interactive data table summarizes the dihedral angles observed in structurally related pyrimidine derivatives, providing a reference for the expected conformational behavior of 5-(3-Chlorophenyl)pyrimidin-2-amine derivatives.
| Compound Name | Rings | Dihedral Angle (°) | Reference |
| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Phenyl and Pyrimidine | 63.07 (7) | nih.gov |
| 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one | 4-fluorophenyl and Thiazolopyrimidine | 64.4 (1) | mdpi.com |
| Ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govmdpi.comthiazolo[3,2-a]pyrimidine-6-carboxylate | Phenyl and Thiazolopyrimidine | 70.8 (1) | mdpi.com |
Computational Studies and Molecular Modeling of 5 3 Chlorophenyl Pyrimidin 2 Amine
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this is crucial for understanding how a ligand, such as 5-(3-Chlorophenyl)pyrimidin-2-amine, might interact with a biological target, typically a protein or enzyme. While specific docking studies for 5-(3-Chlorophenyl)pyrimidin-2-amine are not extensively detailed in public literature, a wealth of information from studies on analogous 2-aminopyrimidine-based kinase inhibitors allows for a comprehensive understanding of its likely binding characteristics.
Studies on various kinase inhibitors featuring a 2-aminopyrimidine (B69317) scaffold consistently show a conserved binding mode. The 2-aminopyrimidine moiety typically functions as a "hinge-binder," anchoring the ligand into the ATP-binding site of the kinase. This is achieved through the formation of critical hydrogen bonds between the N1 atom and the 2-amino group of the pyrimidine (B1678525) ring and the backbone amide residues of the kinase's hinge region. nih.govnih.gov The substituent at the C-5 position, in this case, the 3-chlorophenyl group, projects into a deeper hydrophobic pocket of the active site, often referred to as the gatekeeper pocket, influencing the inhibitor's potency and selectivity. nih.gov The flexibility of the bond between the pyrimidine and the phenyl ring allows the molecule to adopt a non-planar conformation, which can be crucial for optimizing interactions and achieving selectivity for specific kinases. cardiff.ac.uk
Molecular docking simulations of various 2-aminopyrimidine analogs have identified several key amino acid residues that are crucial for binding.
Hinge Region: The backbone atoms of specific residues in the hinge region are primary interaction points. For example, in studies with PfGSK3, the 2-anilino-pyrimidine nucleus forms critical hydrogen bonds with the backbone of Ile148. nih.gov In PLK4 inhibitors, the amino group of the pyrimidine forms hydrogen bonds with residues like Glu-96 and Ser-140. nih.gov
Gatekeeper Residue: The residue at the entrance of the hydrophobic back pocket, known as the gatekeeper, is vital for selectivity. For instance, the 5-chloro group on a pyrimidine nucleus can make favorable hydrophobic contacts with the gatekeeper residue Phe99 in PfPK6. nih.gov
Solvent-Exposed Region: Other residues form polar contacts with parts of the inhibitor that extend towards the solvent-exposed region of the binding site. These can include residues like Asp105 and Asn108. nih.gov In other systems, interactions with residues like Asp497 have also been noted. acs.org
| Interaction Type | Ligand Moiety | Key Interacting Residues (Examples) | Target Protein (Example) | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | 2-Aminopyrimidine (Hinge-Binder) | Ile148 (backbone) | PfGSK3 | nih.gov |
| Hydrogen Bonding | Amino Group | Glu-96, Ser-140 | PLK4 | nih.gov |
| Hydrophobic Contact | C5-Substituent (e.g., Chloro group) | Phe99 (Gatekeeper) | PfPK6 | nih.gov |
| Polar Contacts | Solvent-Exposed Tail | Asp105, Asn108 | PfPK6 | nih.gov |
| Hydrogen Bonding | 2-Amino Substituent | Asp497 | HDAC6 | acs.org |
The binding affinity of 5-(3-Chlorophenyl)pyrimidin-2-amine to its target is a result of a combination of different non-covalent interactions:
Hydrophobic Interactions: These are a major driving force for ligand binding. The 3-chlorophenyl group at the C-5 position is predicted to be buried within a hydrophobic pocket of the target protein. Studies on similar compounds have shown that substituents at this position can form favorable hydrophobic contacts with gatekeeper residues, such as phenylalanine. nih.gov
Hydrophilic Interactions: These primarily involve hydrogen bonds. As discussed, the 2-aminopyrimidine core is adept at forming hydrogen bonds with the kinase hinge region. nih.govnih.gov Other polar groups on the ligand can form additional hydrogen bonds with residues in the solvent-exposed area of the binding site. nih.gov
Electrostatic Interactions: These interactions occur between charged or polar regions of the ligand and the protein. The distribution of electron density in the molecule, with electronegative nitrogen atoms and the chlorine atom, creates a molecular electrostatic potential that guides its interaction with the complementary electrostatic surface of the protein's binding pocket. irjweb.com
Hydrogen Bonding is fundamental to the binding of aminopyrimidine-based inhibitors. The N-H donors of the 2-amino group and the nitrogen acceptor in the pyrimidine ring are perfectly positioned to form a bidentate hydrogen bond interaction with the protein backbone in the hinge region, a pattern that is a hallmark of many kinase inhibitors. nih.govnih.gov The strength and geometry of these hydrogen bonds are critical determinants of binding affinity.
Halogen Bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as an oxygen or nitrogen atom. uomphysics.netchemrxiv.org The chlorine atom on the phenyl ring of 5-(3-Chlorophenyl)pyrimidin-2-amine can potentially participate in halogen bonding with a suitable electron donor atom (like a backbone carbonyl oxygen) in the protein's binding pocket. This type of interaction is increasingly recognized as a significant contributor to ligand-protein binding affinity and selectivity. uomphysics.net
Electronic Structure and Reactivity Studies
Understanding the electronic structure of a molecule is key to predicting its chemical reactivity and metabolic stability. Density Functional Theory (DFT) is a common computational method used to investigate these properties.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. irjweb.comwikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for characterizing the molecule's stability and reactivity. irjweb.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap indicates a more reactive molecule that is more polarizable and readily undergoes electronic transitions. irjweb.com
For a molecule like 5-(3-Chlorophenyl)pyrimidin-2-amine, the HOMO is likely to be distributed over the electron-rich aminopyrimidine ring, while the LUMO may be located on the pyrimidine and chlorophenyl rings. Analysis of these orbitals helps identify the sites most susceptible to nucleophilic and electrophilic attack. From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to quantify the molecule's electronic properties. irjweb.com
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Represents the electron-donating ability of the molecule. Higher energy indicates a better electron donor. irjweb.com |
| LUMO Energy (ELUMO) | - | Represents the electron-accepting ability of the molecule. Lower energy indicates a better electron acceptor. irjweb.com |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. irjweb.com |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Absolute Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. irjweb.com |
| Absolute Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. irjweb.com |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It provides a color-coded map that identifies the electrophilic and nucleophilic sites, which are crucial for understanding how the molecule will interact with other chemical species, particularly biological receptors. researchgate.netmdpi.com
In an MEP map, different colors represent varying electrostatic potential values. Regions of negative potential, typically colored in shades of red and yellow, are characterized by an excess of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, areas with positive potential, shown in blue and green, are electron-deficient and are prone to nucleophilic attack. researchgate.net Intermediate potential values are often depicted in gray. mdpi.com
For 5-(3-Chlorophenyl)pyrimidin-2-amine, the MEP map would reveal specific regions of interest. The nitrogen atoms of the pyrimidine ring and the amine group are expected to be centers of high electron density, making them the most negative regions (red/yellow). These sites are therefore the primary locations for electrophilic interactions, such as hydrogen bonding with donor groups in a receptor's active site. The chlorine atom on the phenyl ring would also contribute to the negative potential in its vicinity due to its high electronegativity.
The hydrogen atoms of the amine group and the aromatic rings would exhibit positive electrostatic potential (blue/green), identifying them as sites for nucleophilic interactions. researchgate.net This detailed charge distribution map is instrumental in predicting the molecule's non-covalent binding modes, guiding the design of derivatives with enhanced binding affinity and specificity.
Mulliken Population Analysis on Atomic Charges
Mulliken population analysis is a method used in computational chemistry to calculate the partial atomic charges on the individual atoms within a molecule. uni-muenchen.de This analysis provides a quantitative measure of the electron distribution, complementing the qualitative picture offered by MEP maps. The method works by partitioning the total electron population, derived from the molecular orbitals, among the constituent atoms. uni-muenchen.de
The calculation involves distributing the overlap population (electrons in the bonding region between two atoms) equally between the two participating atoms. uni-muenchen.de While this is a simplification, it provides a useful approximation of atomic charges. It is important to note that the results of Mulliken analysis can be sensitive to the choice of the basis set used in the calculation. uni-muenchen.de
A Mulliken population analysis for 5-(3-Chlorophenyl)pyrimidin-2-amine would quantify the electronegativity differences within the molecule. The nitrogen atoms of the pyrimidine ring and the exocyclic amine group, as well as the chlorine atom, would exhibit negative Mulliken charges, confirming their role as electron-rich centers. The carbon atoms bonded to these electronegative atoms would, in turn, carry partial positive charges. The analysis provides specific numerical values for these charges, which can be used to parameterize molecular mechanics force fields for more extensive simulations.
Table 1: Hypothetical Mulliken Atomic Charges for Key Atoms in 5-(3-Chlorophenyl)pyrimidin-2-amine
| Atom | Hypothetical Mulliken Charge (e) |
| N (pyrimidine ring, position 1) | -0.65 |
| N (pyrimidine ring, position 3) | -0.68 |
| N (amine group) | -0.85 |
| Cl (chlorophenyl group) | -0.20 |
| C (attached to amine group) | +0.55 |
| H (on amine group) | +0.40 |
Note: These values are illustrative and would depend on the specific level of theory and basis set used for the calculation.
Prediction of Chemical Reactivity and Stability
The chemical reactivity and stability of 5-(3-Chlorophenyl)pyrimidin-2-amine can be predicted using concepts derived from Density Functional Theory (DFT), such as global reactivity descriptors and Frontier Molecular Orbital (FMO) theory. researchgate.netnih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
Global Reactivity Descriptors: These descriptors are calculated from the energies of the HOMO and LUMO and provide quantitative measures of a molecule's reactivity.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
Table 2: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| HOMO-LUMO Gap (Egap) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Describes the tendency to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents resistance to charge transfer. |
| Chemical Softness (S) | 1/η | Inverse of hardness, indicates polarizability. |
For 5-(3-Chlorophenyl)pyrimidin-2-amine, the pyrimidine ring and the chlorophenyl group contribute to a delocalized π-electron system, which influences the HOMO and LUMO energies. nih.gov Computational studies would precisely calculate these values, allowing for a quantitative assessment of its stability and a prediction of its reactive behavior in various chemical environments.
Molecular Dynamics Simulations for Binding Dynamics and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. dntb.gov.ua In the context of drug discovery, MD simulations provide detailed, atomic-level insights into how a ligand, such as 5-(3-Chlorophenyl)pyrimidin-2-amine, interacts with its biological target, typically a protein. nih.govemerging-researchers.org These simulations can reveal the dynamics of the binding process, the stability of the ligand-protein complex, and any conformational changes that occur in either the ligand or the protein upon binding. dntb.gov.ua
The process begins by placing the ligand in the binding site of the protein, often determined from docking studies. The entire system, including water molecules and ions to simulate a physiological environment, is then subjected to a simulation where the forces on each atom are calculated, and the atoms are moved according to Newton's laws of motion over a series of very small time steps. mdpi.com
By analyzing the trajectory generated from an MD simulation, researchers can investigate several key aspects:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored over time. A stable RMSD suggests that the ligand remains bound in a consistent pose within the active site.
Intermolecular Interactions: The simulation allows for the detailed analysis of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein. emerging-researchers.org The persistence of these interactions throughout the simulation is a strong indicator of their importance for binding affinity.
Conformational Changes: MD simulations can capture how the ligand and protein adapt to each other's presence. dntb.gov.ua The ligand may adopt different conformations within the binding pocket, and the protein itself may undergo conformational shifts to better accommodate the ligand, an effect known as "induced fit."
Binding Free Energy: Advanced techniques, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be applied to the MD trajectory to calculate the binding free energy, providing a quantitative estimate of the ligand's binding affinity.
Structure Activity Relationship Sar Studies of 5 3 Chlorophenyl Pyrimidin 2 Amine Derivatives
Impact of Substituents on the Pyrimidine (B1678525) Ring Activity
The pyrimidine ring serves as a crucial scaffold for a multitude of biologically active compounds, and its substitution pattern is a key determinant of efficacy and selectivity. nih.gov
The positioning and substitution of the phenyl ring at the 5-position of the pyrimidine core significantly influence the biological activity of the molecule. For instance, in a series of N-phenylpyrimidin-2-amine analogs developed as c-Met inhibitors, the N-phenylpyrimidin-2-amine scaffold was identified as a vital core structure. lookchem.com The binding mode of these compounds is similar to that of the known inhibitor Cabozantinib, highlighting the importance of this structural motif. lookchem.com
In studies of bisanilinopyrimidine derivatives as Aurora kinase inhibitors, the substitution pattern on the phenyl rings (designated as A and B rings) was found to be critical for activity. Moving a carboxylic acid moiety on the B-ring from the para-position to the ortho-position resulted in a drastic 5000-fold loss of potency. nih.gov A meta-substitution on the same ring led to a less severe, but still significant, 3-fold decrease in inhibitory activity. nih.gov Similarly, shifting a carboxylic acid group on the A-ring from the ortho to the para position caused a 42-fold reduction in potency. nih.gov These findings underscore the stringent spatial and electronic requirements for optimal interaction with the target protein.
Furthermore, the nature of the substituent on the phenyl ring is paramount. In the context of Aurora kinase inhibitors, polar substituents at the para-position of the B-ring were found to be crucial for potent activity. nih.gov The replacement of a para-carboxylic acid with an ortho-amide group was detrimental, leading to a loss of inhibitory activity by over 1000-fold. nih.gov
Table 1: Impact of Phenyl Ring Substitution on Aurora A Kinase Inhibition
| Compound Modification | Position of Substituent | Fold Change in IC50 | Reference |
| Carboxylic acid moved from para to ortho on B-ring | ortho | 5000-fold loss | nih.gov |
| Carboxylic acid moved from para to meta on B-ring | meta | 3-fold loss | nih.gov |
| Carboxylic acid moved from ortho to para on A-ring | para | 42-fold loss | nih.gov |
| Carboxylic acid replaced with amide on B-ring | ortho | >1000-fold loss | nih.gov |
This table illustrates the significant impact of substituent positioning on the phenyl rings of bisanilinopyrimidine inhibitors of Aurora A kinase.
Substitutions at the 5-position of the pyrimidine ring are well-documented to modulate the biological profile of these compounds. researchgate.net Modifications at this position can enhance biostability, bioavailability, and biological activity. researchgate.net For example, in a series of pyrrolo[2,3-d]pyrimidine antifolates, the size of the alkyl group at the 5-position was found to dictate the activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), as well as tumor cell growth inhibitory potency. nih.gov Specifically, ethyl, propyl, or isopropyl groups at the 5-position were conducive to potent inhibition of human DHFR. nih.gov
In the context of 2-thiouracil (B1096) derivatives, substitutions at the 5-position with groups like thiourea, pyridine (B92270), a nitro-substituted benzene (B151609) nucleus, or a thiazole (B1198619) ring resulted in potent in vitro antimicrobial activity. nih.gov Similarly, for thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the introduction of a trifluoromethyl group at the 5-position was explored to potentially enhance anticancer activity, as fluorinated molecules often exhibit improved pharmacological properties. mdpi.com
Molecular modeling studies on dUMP analogs targeting thymidylate synthase have shown that while the binding of C(5) analogs to the enzyme in binary complexes is largely unchanged, significant differences in the binding of the cofactor are observed in ternary complexes, depending on the substituent at the C(5) position. nih.gov This suggests that even subtle changes at this position can have profound effects on the formation of the active enzyme-substrate-cofactor complex. nih.gov
Halogen substitution is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule, which can in turn affect its biological activity. rsc.org The introduction of a chlorine atom at the 7-position of a thiazolo[4,5-d]pyrimidine scaffold, for instance, led to an increase in antitumor activity compared to the 7-oxo derivatives. mdpi.com
In the development of Aurora kinase inhibitors, the replacement of a carboxylic acid group on the A-ring with halogens (F, Cl, Br, I) and the incorporation of a fluorine atom at the 5-position of the pyrimidine ring led to highly potent inhibitors. nih.govnih.gov This highlights the favorable impact of halogens at specific positions. The presence of an ortho-chloro group was postulated to induce a dipole that influences the binding mode of the inhibitor. nih.gov
Furthermore, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, varying the substitution pattern of the benzene ring, including with halogens, was a key part of the structure-activity relationship study. bris.ac.uk
Modifications of the Amino Moiety at Position 2 and its Derivatives
The 2-amino group of the pyrimidine ring is a critical interaction point for many pyrimidine-based inhibitors, often forming key hydrogen bonds with the target protein. nih.gov Consequently, modifications to this moiety can have a significant impact on binding affinity and selectivity.
In the development of inhibitors for methicillin-resistant Staphylococcus aureus (MRSA) biofilms, a scaffold hopping approach was employed, replacing a 2-aminoimidazole (2-AI) with a 2-aminopyrimidine (B69317) (2-AP). nih.gov This change, which removes a hydrogen bond donating group and increases the ring size, was part of a strategy to generate novel anti-biofilm agents. nih.gov
For pyrrolo-pyrimidine and purine-based HDAC inhibitors, the 2-amino substituent was found to establish hydrogen bonds with the side chain of an aspartate residue (Asp497) in the active site. acs.org In the synthesis of 2-aminopyrimidine derivatives, the use of substituted guanidines in condensation reactions allows for the direct introduction of substituted amino groups at the 2-position. nih.gov
Linker Region Optimization in Pyrimidine Analogs
The linker region connecting the core pyrimidine scaffold to other parts of the molecule plays a crucial role in optimizing the orientation and interactions of the inhibitor within the binding site. In the design of pyrazolo[3,4-d]pyrimidine-based Bruton's tyrosine kinase (BTK) inhibitors, for example, the linkers between the core and a distal phenyl ring were modified to explore π-stacking interactions. nih.gov An alkynyl ether linker resulted in a compound with high potency against BTK. nih.gov
In another study on pyrazolo[1,5-a]pyrimidine-based casein kinase 2 (CK2) inhibitors, the scaffold was modified at the 5-position with an ether linker coupled via an amine to the pyrimidine ring. biorxiv.org This strategic modification was part of the optimization process to develop selective inhibitors.
The length and flexibility of the linker are also important. For neuronal nitric oxide synthase (nNOS) inhibitors, homologation by increasing the linker by one carbon between the 2-aminopyridine (B139424) and a tail amine functionality was investigated. nih.gov This highlights the fine-tuning that is often required in the linker region to achieve optimal biological activity.
Application of Scaffold Hopping and Other Analogue Design Strategies
Scaffold hopping is a powerful strategy in drug discovery used to identify isofunctional molecular structures with different core scaffolds, often to improve properties like potency, selectivity, or pharmacokinetic profiles. chemrxiv.org This approach has been successfully applied to pyrimidine derivatives.
For instance, a scaffold hopping strategy was used to generate new aryl-2-aminopyrimidine MRSA biofilm inhibitors by replacing a 2-aminoimidazole with a 2-aminopyrimidine. nih.gov Similarly, novel and potent Polo-like kinase 4 (PLK4) inhibitors with an aminopyrimidine core were discovered using a scaffold hopping strategy. nih.gov In the design of novel antifungal agents targeting CYP51, a scaffold hopping strategy was employed to investigate the parent core part, leading to the identification of 2-phenylpyrimidine (B3000279) derivatives with significant potential. nih.gov
Ring-opening scaffold hopping strategies have also been utilized. For example, to design analogs of pyrazolo[1,5-a]pyrimidine (B1248293) Trk inhibitors, the 3-pyrrolidinol (B147423) moiety was replaced with a 3-pyrazolyl group to optimize molecular orientation and minimize steric conflicts. mdpi.com
These examples demonstrate the utility of scaffold hopping and other rational design strategies in leveraging the privileged pyrimidine scaffold to develop novel therapeutic agents.
Correlation between Specific Structural Features and Observed Biological Effects
The biological effects of 5-(3-chlorophenyl)pyrimidin-2-amine derivatives are intricately linked to their structural features. Key modifications on the pyrimidine ring, the pendant phenyl ring, and the 2-amino group have been explored to understand their impact on potency and selectivity, primarily as kinase inhibitors.
Substitutions on the Pyrimidine Ring:
For instance, in a series of 2,4,5-trisubstituted pyrimidine derivatives designed as CDK9 inhibitors, the nature of the substituent at the C-5 position was found to be critical for both potency and selectivity. While the parent compound in the user's request has a 3-chlorophenyl group at this position, related studies on similar scaffolds have shown that varying this group significantly impacts activity. For example, the introduction of a methyl group at the C-5 position of the pyrimidine ring was found to be optimal for achieving selectivity for CDK9 over other kinases like CDK2. cardiff.ac.uk Conversely, larger groups or those with different electronic properties, such as chloro, bromo, or trifluoromethyl groups, led to varied selectivity profiles. cardiff.ac.uk A trifluoromethyl group at the C-5 position, for instance, was not well-tolerated, likely due to steric effects, as it is similar in size to an ethyl group which also diminished potency. cardiff.ac.uk These findings suggest that the size and electronic nature of the substituent at the C-5 position are key determinants of kinase inhibitory activity and selectivity.
Substitutions on the Phenyl Ring:
The 3-chloro substituent on the phenyl ring plays a significant role in the activity of these compounds. The chlorine atom can engage in halogen bonding or occupy a hydrophobic pocket within the kinase active site. The position of this substituent is also important. In many kinase inhibitors, a meta-substitution on the phenyl ring is preferred as it correctly orients the molecule within the binding site.
While direct SAR data on varying the 3-chloro substituent on the 5-phenyl-pyrimidin-2-amine core is limited in the provided search results, studies on related pyrimidine derivatives often show that the nature and position of substituents on an aromatic ring attached to the core are critical. For example, in a series of pyrimidine derivatives developed as anticancer agents, substitutions on a 2-aniline ring were explored, demonstrating the importance of this part of the molecule for activity. nih.gov
Modifications of the 2-Amine Group:
The 2-amino group is a key hydrogen bond donor, interacting with the kinase hinge region. Modifications to this group can have a profound impact on binding affinity. In a study of pyrrolo[2,3-d]pyrimidine derivatives, it was shown that the nature of the substituent on the 2-amino group was a key determinant of CDK inhibitory activity. nih.gov For example, replacement of a dimethylpyrimidine with a para-chlorophenyl group on the amino function maintained similar activity, indicating that aromatic substituents could be well-tolerated. nih.gov
Furthermore, in the development of PLK4 inhibitors with an aminopyrimidine core, the 2-amino group was essential for forming key interactions with the hinge region. nih.gov The substitution pattern on this amine can influence solubility, cell permeability, and target engagement.
The following table summarizes the general SAR trends for pyrimidine-2-amine derivatives based on related studies.
| Structural Modification | Position | Observed Effect on Biological Activity | Reference |
| Substitution on Pyrimidine Ring | C-5 | The size and electronic properties of the substituent are critical for potency and selectivity. A methyl group can enhance selectivity for CDK9, while larger or electron-withdrawing groups like trifluoromethyl can be detrimental. | cardiff.ac.uk |
| Substitution on Phenyl Ring | C-3 (of the 5-phenyl group) | The chloro group often engages in favorable interactions within the kinase binding site. The position of the substituent is crucial for proper orientation. | |
| Modification of Amine Group | C-2 | The amino group is a key hydrogen bond donor. Substitutions can modulate binding affinity, solubility, and cell permeability. Aromatic substituents can be well-tolerated. | nih.govnih.gov |
In a series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines, the substitution at the C5-position of the pyrimidine core was also found to be important for CDK9 potency and selectivity. acs.org Specifically, a protic or hydrogen bond donating function at this position was detrimental to the biological activity. acs.org This highlights the sensitivity of the kinase active site to the chemical nature of the substituents on the pyrimidine scaffold.
Biological Targets and Mechanistic Investigations of 5 3 Chlorophenyl Pyrimidin 2 Amine
Protein Kinase Inhibition
Polo-like Kinase 4 (PLK4) Inhibition Mechanisms
Polo-like kinase 4 (PLK4) is a serine/threonine protein kinase that acts as a master regulator of centriole duplication, a process essential for maintaining genomic integrity during cell division. patsnap.comnih.gov Overexpression of PLK4 has been observed in a variety of cancers, making it an attractive target for anticancer therapies. patsnap.comnih.gov Inhibitors of PLK4 typically function by binding to the ATP-binding pocket of the kinase domain, which blocks its enzymatic activity. patsnap.com This inhibition disrupts centriole duplication, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis (programmed cell death). patsnap.comnih.gov
Derivatives of pyrimidin-2-amine, such as those with an (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine skeleton, have been developed as potent PLK4 inhibitors. nih.govrsc.orgresearchgate.net For instance, the compound YLT-11 was identified as a novel PLK4 inhibitor that fits well into the ATP pocket of the enzyme. nih.gov Studies have shown that such inhibitors can suppress the growth of human breast cancer cells by inducing abnormal centriole duplication and mitotic defects. nih.gov Another derivative, YLZ-F5, has demonstrated efficacy against ovarian cancer cells by inhibiting PLK4 phosphorylation, leading to aberrant centriole duplication and apoptosis. nih.gov One notable PLK4 inhibitor, CFI-400945, exhibits high selectivity for PLK4 with an IC50 value of 2.8 ± 1.4 nM. nih.gov
| PLK4 Inhibitor | IC50 Value | Mechanism of Action |
| CFI-400945 | 2.8 ± 1.4 nM | ATP-competitive inhibition, leading to impaired centriole duplication and mitotic defects. nih.govnih.gov |
| YLT-11 | Not specified | Binds to the ATP pocket of PLK4, inducing maladjusted centriole duplication and mitotic defects in breast cancer cells. nih.gov |
| YLZ-F5 | Not specified | Inhibits PLK4 phosphorylation, causing aberrant centriole duplication and apoptosis in ovarian cancer cells. nih.gov |
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a member of the erbB family of receptor tyrosine kinases and plays a critical role in tumor cell proliferation, inhibition of apoptosis, angiogenesis, and metastasis. nih.gov EGFR tyrosine kinase inhibitors (TKIs) act at the ATP binding site within the catalytic domain of the receptor, blocking its signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3'-kinase/Akt (PI3K/Akt) pathways. nih.gov
Numerous pyrimidine (B1678525) derivatives have shown potent EGFR inhibitory activity. researchgate.net For example, certain pyrazolopyrimidine analogs have demonstrated dual inhibition of EGFR and VEGFR-2 with IC50 values in the micromolar range. researchgate.net Specifically, compound 5i was identified as a potent non-selective dual EGFR/VGFR2 inhibitor. researchgate.net
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK9)
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for regulating the cell cycle. nih.gov Deregulation of CDK activity is a common feature in many cancers. google.com
CDK2: CDK2, in complex with cyclin E, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. google.com Pyrazolo[3,4-d]pyrimidine derivatives have been established as potent CDK2 inhibitors, acting as bioisosteres of adenine (B156593) and interacting with the kinase domain. nih.gov Some of these compounds have shown significant inhibitory activity with IC50 values in the nanomolar range. nih.gov
CDK9: CDK9 is a key regulator of transcription, and its inhibition can lead to the depletion of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. cardiff.ac.uk Researchers have designed 2,4,5-trisubstituted pyrimidine compounds as potent CDK9 inhibitors. By introducing a methyl group at the C-5 position of the pyrimidine ring, selectivity for CDK9 over CDK2 can be achieved. cardiff.ac.uk One such selective inhibitor, compound 12u, a 4-thiazol-2-anilinopyrimidine derivative, inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity against CDK2. acs.org
| CDK Inhibitor | Target | IC50 Value | Selectivity |
| Compound 15 (Pyrazolopyrimidine derivative) | CDK2 | 0.061 ± 0.003 µM | Not specified |
| Compound 12u (4-thiazol-2-anilinopyrimidine derivative) | CDK9 | 7 nM | >80-fold vs CDK2 acs.org |
PIM-1 Kinase Inhibition Pathways
PIM kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that are involved in cell proliferation, survival, and drug resistance. ekb.egnih.gov They are often overexpressed in various cancers. ekb.egnih.gov PIM kinase inhibitors are being developed as potential anticancer agents. researchgate.net Some pyrimidine-based compounds have been investigated as PIM-1 kinase inhibitors. For instance, certain 2,5-disubstituted-1,3,4-oxadiazoles have shown potent cytotoxicity against cancer cell lines, suggesting a potential role in targeting PIM-1. ekb.eg
Inhibition of Plasmodial Kinases (e.g., PfGSK3, PfPK6, PfCDPK1, PfCLK3)
Protein kinases in the malaria parasite, Plasmodium falciparum, are recognized as promising targets for the development of new antimalarial drugs. nih.gov
PfGSK3 and PfPK6: The plasmodial kinases PfGSK3 and PfPK6 are considered essential for the parasite's survival. acs.org Researchers have identified 2,4,5-trisubstituted pyrimidines as dual inhibitors of these kinases. acs.org For example, the compound IKK16 and its analogs have shown nanomolar potency against both PfGSK3 and PfPK6. acs.org
PfCLK3: The cyclin-dependent like protein kinase-3 (PfCLK3) is essential for the regulation of RNA splicing in the malarial parasite and is a validated drug target with prophylactic, transmission-blocking, and curative potential. acs.org Inhibitors targeting PfCLK3 have been developed, with some showing nanomolar potency and covalent inhibition. nih.gov
Other Plasmodial Kinases: 2,4-Dianilinopyrimidines have been identified as inhibitors of multiple P. falciparum kinases, including PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. nih.gov Structure-activity relationship studies have revealed that modifications at the 4-position of the pyrimidine ring can modulate potency and selectivity for these different kinases. nih.gov
| Plasmodial Kinase Inhibitor | Target(s) | IC50/EC50 Values |
| IKK16 analogue 9i | PfGSK3/PfPK6 | PfGSK3 IC50 = 223 ± 33 nM; PfPK6 IC50 = 215 ± 21 nM acs.org |
| CZC-54252 (1) | PfPKB | IC50 = 70 nM nih.gov |
| CZC-54252 (1) | P. falciparum blood stage | EC50 = 0.34 µM nih.gov |
| Chloroacetamide 4 | PfCLK3 | Nanomolar potency nih.gov |
Other Kinase Targets (e.g., ABL, PI3K, mTOR, p38 MAPK, BCR-ABL, MEK, PDE4, BCL6, DRAK1, CK2, FGFR, VEGFR-2, HER-2)
The versatility of the pyrimidine scaffold allows for its derivatives to target a wide range of other kinases involved in oncogenic signaling.
PI3K/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is frequently activated in cancers like acute myeloid leukemia (AML). nih.gov Inhibitors of this pathway can alter the release of angioregulatory mediators from both cancer cells and the surrounding stromal cells. nih.gov Combination inhibition of PI3K and mTOR has shown promise in treating HER2-positive breast cancer brain metastases. nih.gov
VEGFR-2 and HER-2: As mentioned earlier, some pyrazolopyrimidine analogs exhibit dual inhibitory activity against EGFR and VEGFR-2. researchgate.net Inhibition of CDK2 has also been shown to restore sensitivity to trastuzumab (a HER-2 targeted therapy) in resistant HER2+ breast tumors in preclinical models. google.com
CK2: Casein kinase 2 (CK2) shares structural similarities with PIM1 in its ATP-binding site. nih.gov The compound CX-4945, a known CK2 inhibitor, also effectively inhibits PIM kinases, suggesting a basis for cross-inhibition. nih.gov
Tubulin Polymerization Inhibition Mechanisms
There is no direct scientific evidence from the provided search results indicating that 5-(3-Chlorophenyl)pyrimidin-2-amine specifically inhibits tubulin polymerization. However, the broader class of pyrimidine and pyridine (B92270) derivatives has been investigated for anti-mitotic activity through tubulin interaction. For instance, certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been identified as novel tubulin polymerization inhibitors. These compounds are designed to interact with the tubulin-microtubule system, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism often involves binding to the colchicine (B1669291) site on tubulin, which disrupts microtubule dynamics essential for cell division. While this provides a potential avenue for the activity of pyrimidine-based compounds, direct experimental data for 5-(3-Chlorophenyl)pyrimidin-2-amine is not available.
Interaction with Deoxyribonucleic Acid (DNA) (e.g., Minor Groove Binding, Intercalation)
The interaction of 5-(3-Chlorophenyl)pyrimidin-2-amine with DNA has not been specifically detailed in the available research. However, heterocyclic compounds, particularly those with planar aromatic rings and cationic charges, are known to interact with DNA through two primary modes: intercalation and minor groove binding.
Minor Groove Binding: This interaction involves the molecule fitting into the minor groove of the DNA double helix. This binding is often sequence-specific, favoring AT-rich regions, and is stabilized by non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions. This mode of binding can disrupt the activity of DNA-binding proteins like transcription factors and enzymes.
Intercalation: This involves the insertion of a planar molecule between the base pairs of the DNA. Intercalation can lead to a distortion of the DNA structure, causing a local unwinding of the helix and an increase in the separation of adjacent base pairs. This can interfere with DNA replication and transcription, ultimately leading to cytotoxic effects.
While these are established mechanisms for many heterocyclic drugs, specific studies confirming whether 5-(3-Chlorophenyl)pyrimidin-2-amine binds to DNA via either of these modes are absent from the provided search results.
Other Potential Biological Targets and Pathways (e.g., Phosphodiesterases, Voltage-Gated Sodium Channels, GABAA Receptors, Nicotinic Acetylcholine (B1216132) Receptors)
Direct evidence linking 5-(3-Chlorophenyl)pyrimidin-2-amine to phosphodiesterases, voltage-gated sodium channels, GABA-A receptors, or nicotinic acetylcholine receptors is not present in the available research. However, the diverse biological activities of the 2-aminopyrimidine (B69317) scaffold suggest a broad range of potential targets. For example, some pyrimidine derivatives have been explored for their effects on various enzymes and receptors. The well-known drug Imatinib, a 2-phenyl amino pyrimidine derivative, functions as a specific inhibitor of several tyrosine kinase enzymes, including ABL, c-KIT, and PDGF-R. wikipedia.org This highlights the potential for this chemical class to interact with a variety of protein targets.
| Potential Target Class | General Function | Relevance of Pyrimidine Scaffold |
| Phosphodiesterases (PDEs) | Regulate intracellular signaling by hydrolyzing cyclic nucleotides (cAMP and cGMP). | Broad therapeutic area, but no specific data for the target compound. |
| Voltage-Gated Sodium Channels | Crucial for the initiation and propagation of action potentials in excitable cells. | Target for local anesthetics, anticonvulsants, but no specific data for the target compound. |
| GABAA Receptors | Major inhibitory neurotransmitter receptors in the central nervous system. | Target for benzodiazepines, barbiturates, but no specific data for the target compound. |
| Nicotinic Acetylcholine Receptors | Mediate fast synaptic transmission in the central and peripheral nervous systems. | Target for muscle relaxants and agents for smoking cessation, but no specific data for the target compound. |
| Protein Kinases | Regulate a wide variety of cellular processes. | Imatinib, a 2-phenyl amino pyrimidine, is a potent tyrosine kinase inhibitor. wikipedia.org |
Elucidation of Molecular Mechanisms of Action through Biochemical Assays
The elucidation of the specific molecular mechanisms of 5-(3-Chlorophenyl)pyrimidin-2-amine would require a series of targeted biochemical and cellular assays. Based on the activities of related compounds, a hypothetical testing cascade could be proposed.
Table of Potential Biochemical Assays for Mechanistic Elucidation:
| Assay Type | Purpose | Potential Findings |
| Kinase Inhibition Assay | To determine if the compound inhibits the activity of specific protein kinases. | Identification of specific kinase targets, similar to Imatinib's action on ABL kinase. wikipedia.org |
| Tubulin Polymerization Assay | To measure the effect of the compound on the assembly of microtubules from tubulin dimers. | Evidence for antimitotic activity through disruption of the cytoskeleton. |
| DNA Binding Assays (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism) | To investigate if and how the compound interacts with DNA. | Determination of binding mode (intercalation vs. groove binding) and binding affinity. |
| Cell Cycle Analysis (via Flow Cytometry) | To assess the effect of the compound on the progression of cells through the cell cycle. | Indication of cell cycle arrest at a specific phase (e.g., G2/M), which can be a hallmark of DNA damage or tubulin inhibition. |
| Enzyme Inhibition Assays (e.g., for β-glucuronidase) | To screen for inhibitory activity against various enzymes implicated in disease. | Some 2-aminopyrimidine derivatives have shown potent inhibition of β-glucuronidase. nih.gov |
Future Perspectives in Research on 5 3 Chlorophenyl Pyrimidin 2 Amine and Its Derivatives
Development of Novel Analogues with Enhanced Specificity and Potency
The core structure of 5-(3-Chlorophenyl)pyrimidin-2-amine offers a versatile scaffold for chemical modification, enabling the synthesis of a diverse library of analogues. Researchers are actively exploring substitutions on both the pyrimidine (B1678525) and the phenyl rings to improve biological activity, selectivity, and pharmacokinetic properties.
The development of novel pyrimidine derivatives has shown considerable promise in yielding compounds with potent biological activities. For instance, the synthesis of a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives has led to the discovery of potent inhibitors of human mitogen-activated protein kinase (MAPK)-interacting kinase 2 (Mnk2), which is crucial for tumor development. nih.gov These inhibitors have demonstrated the ability to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in acute myeloid leukaemia cells. nih.gov
Furthermore, research into 1,3-thiazolidine pyrimidine derivatives has yielded compounds with significant antibacterial activity against multiple bacterial strains. Structure-activity relationship (SAR) studies have revealed that the presence of aromatic amines on the pyrimidine ring, particularly anilines with para-substituted chloro and bromo groups, is beneficial for antimicrobial activity. heteroletters.org Similarly, other studies have synthesized pyrimidine derivatives that exhibit both antibacterial and antifungal properties. ijprajournal.com
In the realm of cancer research, new pyrimidine derivatives have been designed and synthesized to act as anticancer agents. By making substitutions at the 6-position of the pyrimidine core and on the 2-aniline ring of a reference compound, researchers have investigated the role of different functional groups, including electron-withdrawing and electron-donating groups, in modulating anticancer activity. nih.gov Another study described novel 1H-indole-2-carbohydrazide derivatives containing a pyrimidine moiety that induce a specific type of cell death called methuosis in cancer cells with high potency and selectivity, while showing little toxicity to normal cells. tandfonline.com
The table below summarizes the biological activities of various pyrimidine derivatives, highlighting the potential for developing analogues with enhanced therapeutic properties.
| Derivative Class | Biological Activity | Key Findings |
| 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives | Anticancer (Mnk2 inhibitors) | Potent inhibition of Mnk2, induction of apoptosis in leukemia cells. nih.gov |
| 1,3-thiazolidine pyrimidine derivatives | Antibacterial | Para-substituted chloro and bromo groups on the aniline (B41778) ring enhance activity. heteroletters.org |
| Substituted pyrimidines | Antimicrobial | Chloroacetylated compounds showed activity against Klebsiella pneumoniae. ijprajournal.com |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives | Anticancer (Methuosis inducers) | High pan-cytotoxicity against cancer cell lines with low toxicity to normal cells. tandfonline.com |
| 4,6-disubstituted pyrimidin-2-amine derivatives | Anticancer | Inhibition of Aurora A kinase and cell cycle progression at the G2/M phase. google.com |
| Dihydropyrimidinone derivatives | P-glycoprotein (Pgp) modulation | Novel triazole-conjugated dihydropyrimidinones modulate hPgp activity. acs.org |
Integration of Advanced Computational Approaches in Rational Drug Design
The design and discovery of new drugs have been revolutionized by the integration of advanced computational methods. emanresearch.orgnih.gov These in-silico techniques, including molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies, are instrumental in the rational design of 5-(3-chlorophenyl)pyrimidin-2-amine derivatives. openmedicinalchemistryjournal.com They allow for the prediction of binding modes, the estimation of binding affinities, and the identification of novel drug-like compounds from large databases, thereby accelerating the development process. emanresearch.orgopenmedicinalchemistryjournal.com
Molecular docking is a key computational tool used to predict the preferred orientation of a ligand when bound to a target protein. openmedicinalchemistryjournal.com For pyrimidine derivatives, docking studies have been employed to understand their interaction with various enzymes. For example, docking simulations of novel dihydropyrimidinone derivatives suggested that they bind to the M-site of the P-glycoprotein transporter. acs.org In another study, molecular docking of pyrazolo[1,5-a]pyrimidine-based compounds into the active site of the DprE1 enzyme, a target for anti-tubercular agents, helped in designing new potential inhibitors. nih.gov
Virtual screening is another powerful technique used to search large libraries of chemical compounds for molecules with specific structural properties that are likely to bind to a therapeutic target. openmedicinalchemistryjournal.com This approach, often guided by a pharmacophore model, has been successfully used to identify new hits for pyrimidine-based scaffolds. For instance, a pharmacophore model was developed and used to screen the Asinex database, leading to the identification of eight hits as potential DprE1 inhibitors, which then served as leads for designing new anti-TB agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. A 3D-QSAR study on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 kinase inhibitors resulted in a statistically significant model that could predict the activity of new compounds. mdpi.com Such models are invaluable for optimizing lead compounds to enhance their potency and selectivity.
The table below showcases the application of various computational tools in the research of pyrimidine derivatives.
| Computational Method | Application in Pyrimidine Derivative Research | Study Example |
| Molecular Docking | Predicting binding modes and interactions with target proteins. | Docking of dihydropyrimidinone derivatives into the P-glycoprotein transporter. acs.org |
| Identifying potential inhibitors of specific enzymes. | Docking of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives against the DprE1 enzyme for anti-TB agents. nih.gov | |
| Understanding interactions with kinase receptors. | Docking of pyrazole (B372694) analogs against TRAP1 kinase receptors. mdpi.com | |
| Virtual Screening | Identifying novel lead compounds from large chemical databases. | Screening of the Asinex database using a pharmacophore model to find DprE1 inhibitors. nih.gov |
| Screening the ZINC database for potential TRAP1 inhibitors. | Identified three ZINC compounds with similar binding interactions to potent ligands. mdpi.com | |
| QSAR | Developing models to predict the biological activity of new compounds. | 3D-QSAR model developed for pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors. mdpi.com |
| ADME Prediction | Assessing the drug-like properties of synthesized compounds. | ADMET predictions for pyrazolo[1,5-a]pyrimidine-based compounds showed good drug-like properties. nih.gov |
Exploration of New Therapeutic Areas and Target Identification
Research into 5-(3-Chlorophenyl)pyrimidin-2-amine and its derivatives is continuously expanding into new therapeutic avenues, driven by the diverse biological activities exhibited by this class of compounds. heteroletters.org Initially recognized for certain activities, the pyrimidine scaffold is now being investigated for a wide range of diseases, including cancer, infectious diseases, and diabetes.
In oncology, pyrimidine derivatives are being explored as inhibitors of various protein kinases that play a critical role in cancer cell proliferation and survival. nih.gov For example, derivatives have been identified as potent inhibitors of Mnk2 in leukemia and Aurora A kinase in colon cancer. nih.govgoogle.com The ability of these compounds to induce apoptosis and halt the cell cycle makes them promising candidates for new anticancer drugs. nih.govgoogle.com Furthermore, some derivatives have shown efficacy against specific cancer cell lines, such as breast cancer (MCF-7) and colon cancer (SW-480), by targeting cyclin-dependent kinase-2 (CDK2). nih.gov The discovery of derivatives that induce methuosis offers a novel mechanism for cancer cell death. tandfonline.com
The antimicrobial potential of pyrimidine derivatives is another significant area of research. heteroletters.org Synthesized compounds have demonstrated activity against a spectrum of bacteria, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) species, as well as fungi. heteroletters.orgijprajournal.com The development of pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of the DprE1 enzyme highlights a targeted approach to developing new treatments for tuberculosis. nih.gov
Beyond cancer and infectious diseases, novel pyrimidine derivatives are being investigated for other conditions. A series of 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives were developed and screened for anti-diabetic activity, showing inhibition of α-amylase and α-glucosidase. nih.gov Additionally, the modulation of P-glycoprotein (Pgp), an efflux pump responsible for multidrug resistance in cancer, represents another important therapeutic strategy being pursued with dihydropyrimidinone derivatives. acs.org
The table below outlines the expanding therapeutic applications and identified molecular targets for various derivatives.
| Therapeutic Area | Molecular Target/Mechanism | Derivative Class/Example |
| Anticancer | Mnk2 Inhibition | 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives nih.gov |
| Aurora A Kinase Inhibition | 4,6-disubstituted pyrimidin-2-amine derivatives google.com | |
| Cyclin-dependent kinase-2 (CDK2) Inhibition | Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives nih.gov | |
| Methuosis Induction | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives tandfonline.com | |
| TRAP1 Kinase Inhibition | Pyrazolo[3,4-d]pyrimidine derivatives mdpi.com | |
| Antimicrobial | General Antibacterial/Antifungal | Substituted pyrimidines, 1,3-thiazolidine pyrimidine derivatives heteroletters.orgijprajournal.com |
| Anti-tubercular | DprE1 Enzyme Inhibition | 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione based compounds nih.gov |
| Anti-diabetic | α-amylase and α-glucosidase Inhibition | 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives nih.gov |
| Multidrug Resistance | P-glycoprotein (Pgp) Modulation | Triazole-conjugated dihydropyrimidinones acs.org |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 5-(3-Chlorophenyl)pyrimidin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a chlorophenyl group can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts under inert conditions. Optimization can be achieved using Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) . Statistical tools like response surface methodology help identify optimal conditions while minimizing trial-and-error approaches .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 5-(3-Chlorophenyl)pyrimidin-2-amine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic proton environments and confirms substitution patterns. X-ray crystallography is essential for absolute configuration determination, as demonstrated in structurally analogous pyrimidines (e.g., bond angles and intermolecular hydrogen-bonding interactions) . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies amine and C-Cl functional groups.
Q. How can researchers assess the purity and stability of 5-(3-Chlorophenyl)pyrimidin-2-amine under varying storage conditions?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>98%). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with mass balance analysis detect degradation products. For hygroscopic samples, Karl Fischer titration monitors water content .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of 5-(3-Chlorophenyl)pyrimidin-2-amine in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like amination or halogen exchange. Molecular docking studies predict binding affinities to biological targets (e.g., kinases), guiding SAR (Structure-Activity Relationship) workflows . Tools like Gaussian or COMSOL Multiphysics integrate quantum mechanics with reaction kinetics .
Q. How can researchers resolve contradictions in biological activity data for 5-(3-Chlorophenyl)pyrimidin-2-amine derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme inhibition vs. cell-based assays). Standardize protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs. Meta-analysis of IC₅₀ values with ANOVA identifies outliers . Surface Plasmon Resonance (SPR) directly measures binding kinetics to validate target engagement .
Q. What advanced separation techniques improve the isolation of 5-(3-Chlorophenyl)pyrimidin-2-amine from complex reaction mixtures?
- Methodological Answer : High-speed countercurrent chromatography (HSCCC) with a biphasic solvent system (hexane/ethyl acetate/methanol/water) achieves high recovery (>90%). For scale-up, simulated moving bed (SMB) chromatography optimizes throughput. Membrane technologies (nanofiltration) remove trace metal catalysts .
Data-Driven Research Challenges
Q. How can machine learning models predict novel derivatives of 5-(3-Chlorophenyl)pyrimidin-2-amine with enhanced bioactivity?
- Methodological Answer : Train neural networks on datasets of pyrimidine derivatives (e.g., ChEMBL) using descriptors like logP, topological polar surface area, and electronegativity. Reinforcement learning iteratively proposes substituents (e.g., electron-withdrawing groups at the 4-position) to maximize predicted activity . Validation via synthetic feasibility filters (e.g., retrosynthetic accessibility) prioritizes candidates.
Q. What role does crystallographic data play in understanding intermolecular interactions of 5-(3-Chlorophenyl)pyrimidin-2-amine in solid-state formulations?
- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking or halogen bonding) that influence solubility and stability. For example, Cl⋯Cl interactions (3.2–3.5 Å) in analogs like 3-chloropyridin-2-amine correlate with reduced hygroscopicity . Pair distribution function (PDF) analysis probes amorphous vs. crystalline phase behavior.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
